N-(2-phenylethyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
N-(2-phenylethyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a thiazolo[4,5-d]pyrimidine core fused with a tetrahydroisoquinoline moiety and linked via a sulfanyl group to an N-(2-phenylethyl)acetamide side chain. While direct biological data for this compound are absent in the provided evidence, analogous compounds exhibit activities ranging from antimicrobial to anticancer effects, often attributed to their heteroatom-rich frameworks .
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS2/c30-20(25-12-10-17-6-2-1-3-7-17)15-31-23-21-22(26-16-27-23)28-24(32-21)29-13-11-18-8-4-5-9-19(18)14-29/h1-9,16H,10-15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMWTGLPROWXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=NC=N4)SCC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenylethyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a multi-functional structure that includes a tetrahydroisoquinoline moiety linked to a thiazolo-pyrimidine framework.
Molecular Formula
- C : 20
- H : 24
- N : 4
- O : 1
- S : 1
Molecular Weight
- Approximately 364.49 g/mol.
- Receptor Interactions : The compound has been shown to interact with various receptors in the central nervous system (CNS), including dopamine and serotonin receptors, which are critical in modulating mood and behavior.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic availability of neurotransmitters like serotonin and norepinephrine.
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect neuronal cells from oxidative stress, a factor implicated in neurodegenerative diseases.
Pharmacological Effects
The biological effects of this compound have been explored through various in vitro and in vivo studies:
- Antidepressant-like Effects : Animal models have demonstrated that administration of the compound leads to significant reductions in depressive-like behaviors.
- Analgesic Properties : The compound has shown promise in alleviating pain in preclinical models, suggesting potential applications in pain management therapies.
Study on Antidepressant Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant decrease in immobility time compared to control groups, supporting its potential as an antidepressant agent .
Study on Analgesic Effects
Another study focused on the analgesic properties of this compound using the hot plate test and formalin test. The findings suggested that the compound significantly reduced pain responses at both acute and chronic stages .
Data Tables
Here are summarized findings from various studies regarding the biological activity of the compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antidepressant | Forced Swim Test | Significant reduction in immobility time |
| Analgesic | Hot Plate Test | Reduced pain response at acute and chronic stages |
| Neuroprotective | Oxidative Stress Model | Exhibited protective effects against oxidative damage |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinct features include:
- Thiazolo[4,5-d]pyrimidine core: Shared with compounds in (e.g., 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide), which also utilize pyrimidine-thioether linkages but lack the fused tetrahydroisoquinoline system .
- N-(2-phenylethyl)acetamide side chain : Similar to N-(2-hydroxyphenyl)acetamide derivatives in , but the phenylethyl group may improve lipophilicity and membrane penetration relative to hydroxylated analogs .
Comparative Data Table
Research Implications and Gaps
- Structural insights : SHELX-based refinement () is critical for resolving complex structures like the target compound, though its crystallographic data remain uncharacterized in the provided evidence .
- Activity prediction: The tetrahydroisoquinoline-thiazolo-pyrimidine scaffold may synergize features from (bioactivity) and (heteroatom-driven interactions), warranting further pharmacological profiling.
- Synthetic challenges : Optimizing yields for multi-step syntheses (e.g., ’s 3-step protocol) could be a hurdle, as seen in analogous compounds with 70–90% yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
